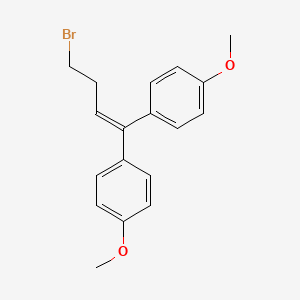

4-Bromo-1,1-bis(4-methoxyphenyl)-butene

Beschreibung

Eigenschaften

CAS-Nummer |

111448-46-5 |

|---|---|

Molekularformel |

C18H19BrO2 |

Molekulargewicht |

347.2 g/mol |

IUPAC-Name |

1-[4-bromo-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |

InChI |

InChI=1S/C18H19BrO2/c1-20-16-9-5-14(6-10-16)18(4-3-13-19)15-7-11-17(21-2)12-8-15/h4-12H,3,13H2,1-2H3 |

InChI-Schlüssel |

FKMUTTNMSCELRY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,1-bis(4-methoxyphenyl)-butene: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene, a compound of interest for researchers and professionals in drug development. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a robust profile by drawing upon established principles of organic synthesis and analyzing the structure-activity relationships of analogous compounds. We will delve into a plausible synthetic route, methods for its characterization, and its potential as a scaffold in medicinal chemistry.

Strategic Importance in Medicinal Chemistry

The molecular architecture of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene integrates several key pharmacophores. The bis(4-methoxyphenyl)ethylene core is a recognized structural motif in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs). The presence of a terminal bromoalkene chain introduces a versatile functional handle for further chemical modification, enabling the exploration of a diverse chemical space. This strategic combination suggests potential applications in oncology, where targeted covalent inhibitors and novel anti-mitotic agents are of significant interest.

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene can be envisioned through a multi-step process, commencing with readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed from anisole and a suitable four-carbon electrophile. The key bond formations would be the two carbon-carbon bonds between the aromatic rings and the butene backbone.

Step-by-Step Synthetic Protocol

A plausible forward synthesis is outlined below:

Step 1: Friedel-Crafts Acylation of Anisole

-

To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent such as dichloromethane (DCM), add crotonyl chloride dropwise.

-

After the addition is complete, add anisole to the reaction mixture in a dropwise manner, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution (e.g., 1M HCl).

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)but-2-en-1-one.

Step 2: Second Friedel-Crafts-type Reaction (Aryl Addition)

-

To a solution of the 1-(4-methoxyphenyl)but-2-en-1-one in an excess of anisole, add a strong acid catalyst such as trifluoromethanesulfonic acid or polyphosphoric acid.

-

Heat the reaction mixture to facilitate the conjugate addition of the second anisole ring.

-

Monitor the reaction by TLC. Upon completion, neutralize the acid, and work up the reaction mixture by extraction.

-

Purify the resulting 1,1-bis(4-methoxyphenyl)butan-1-one by column chromatography.

Step 3: Reduction of the Ketone

-

Reduce the ketone to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Monitor the reaction by TLC. After completion, remove the solvent and perform an aqueous workup to isolate the 1,1-bis(4-methoxyphenyl)butan-1-ol.

Step 4: Dehydration and Bromination

-

The final step involves the dehydration of the alcohol to form the alkene, followed by bromination. A one-pot approach using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be employed. The reaction with HBr would likely proceed via an E1 mechanism involving a stable tertiary carbocation. A similar synthesis has been reported for 4-bromo-1,1-diphenyl-1-butene from α-cyclopropyl-α-phenylbenzenemethanol and 48% HBr[1].

-

Careful control of the reaction conditions is necessary to favor the formation of the desired terminal bromoalkene over other potential isomers.

-

Purify the final product, 4-Bromo-1,1-bis(4-methoxyphenyl)-butene, using column chromatography.

Diagram of Proposed Synthesis

Caption: Proposed synthetic workflow for 4-Bromo-1,1-bis(4-methoxyphenyl)-butene.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene would rely on a combination of spectroscopic techniques.

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₈H₁₉BrO₂ |

| Molecular Weight | 363.25 g/mol |

| Appearance | Likely a pale yellow oil or a low-melting solid. |

| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate); insoluble in water. |

| ¹H NMR | Aromatic protons of the methoxyphenyl groups would appear as doublets around 6.8-7.2 ppm. The methoxy groups would show a singlet around 3.8 ppm. The vinyl proton would be a triplet around 6.0 ppm. The allylic and bromo-adjacent methylene protons would appear as multiplets in the 2.5-3.5 ppm region. |

| ¹³C NMR | Aromatic carbons would be in the 114-160 ppm range. The methoxy carbon would be around 55 ppm. The olefinic carbons would be in the 120-140 ppm range. The methylene carbons would be in the 30-40 ppm range. |

| FTIR (cm⁻¹) | Aromatic C-H stretching (~3050), aliphatic C-H stretching (2850-2950), C=C stretching (~1600, 1500), C-O stretching (~1250, 1030), and C-Br stretching (500-600). |

| Mass Spectrometry | The molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a monobrominated compound, would be observed. |

Spectroscopic data for the simpler analog, 4-Bromo-1-butene, is available and can serve as a reference for the butene portion of the molecule.[2][3]

Potential Applications in Drug Development

The structural features of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene suggest several avenues for investigation in drug discovery.

As a Cytotoxic Agent

Many brominated organic compounds exhibit cytotoxicity. The bromoalkene moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This irreversible binding can lead to the inhibition of key enzymes involved in cell proliferation and survival. For instance, various N-(methoxyphenyl) benzamide derivatives with bromo substitutions have shown potent cytotoxic effects against cancer cell lines.[4][5]

As a Scaffold for Novel Therapeutics

The terminal bromine atom serves as a versatile synthetic handle for further derivatization through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of analogs with diverse functionalities, which can be screened for various biological activities. The methoxyphenyl groups are also amenable to modification, further expanding the accessible chemical space. The utility of brominated methoxyphenols as versatile building blocks in the synthesis of bioactive molecules has been demonstrated.[6]

Potential as an Anti-mitotic Agent

The 1,1-diaryl ethylene scaffold is present in compounds known to interact with tubulin, a key protein in cell division. By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis. The specific substitution pattern of 4-Bromo-1,1-bis(4-methoxyphenyl)-butene warrants investigation into its potential as a novel anti-mitotic agent.

Diagram of Potential Mechanism of Action

Sources

- 1. prepchem.com [prepchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Bromo-1-butene(5162-44-7) 1H NMR [m.chemicalbook.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene, a compound of interest in organic synthesis and potential drug development. Due to its specific substitution pattern, a registered CAS number for this compound has not been readily identified in common chemical databases. This guide, therefore, focuses on a proposed synthetic pathway, predicted physicochemical properties, and spectroscopic characteristics, drawing from established chemical principles and analogous compounds. The information herein is intended to serve as a valuable resource for researchers looking to synthesize, characterize, and utilize this molecule in their work.

Introduction and Rationale

4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene belongs to the class of tetrasubstituted alkenes, a structural motif present in various biologically active molecules. The presence of two methoxyphenyl groups, a butenyl chain, and a terminal bromine atom provides a unique combination of electronic and steric properties, making it an attractive scaffold for further chemical modifications. The methoxy groups can engage in hydrogen bonding and influence the molecule's overall polarity and solubility, while the bromo-butenyl chain offers a reactive handle for a variety of chemical transformations, such as nucleophilic substitutions and cross-coupling reactions. These features suggest its potential as an intermediate in the synthesis of more complex molecular architectures, including those with pharmaceutical applications.

Proposed Synthesis Pathway

A direct and efficient synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene can be envisioned through a Grignard reaction, a fundamental and widely used method for carbon-carbon bond formation. This proposed pathway involves the reaction of a Grignard reagent derived from 4-bromoanisole with a suitable carbonyl compound, followed by subsequent reaction and rearrangement.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-Bromoanisole | 104-92-7 | C₇H₇BrO | Starting material for Grignard reagent |

| Magnesium turnings | 7439-95-4 | Mg | For Grignard reagent formation |

| Anhydrous Diethyl Ether or THF | 60-29-7 or 109-99-9 | C₄H₁₀O or C₄H₈O | Solvent for Grignard reaction |

| Ethyl 4-bromobutyrate | 14660-52-7 | C₆H₁₁BrO₂ | Carbonyl-containing starting material |

| Hydrochloric Acid (aq) | 7647-01-0 | HCl | For workup and dehydration |

Step-by-Step Experimental Protocol

Step 1: Preparation of 4-methoxyphenylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether or THF.[1]

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining 4-bromoanisole solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

Step 2: Reaction with Ethyl 4-bromobutyrate and Dehydration

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 4-bromobutyrate in anhydrous diethyl ether or THF from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Treat the crude alcohol with a dilute solution of hydrochloric acid and heat to effect dehydration and form the desired alkene, 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene.

-

Purify the final product by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the structure of the target molecule and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₁₉BrO₂ |

| Molecular Weight | 363.25 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); Insoluble in water |

| ¹H NMR | Signals corresponding to aromatic protons of the methoxyphenyl groups (doublets, ~6.8-7.2 ppm), methoxy protons (singlets, ~3.8 ppm), vinylic proton (triplet, ~5.5-6.0 ppm), and aliphatic protons of the bromo-butenyl chain (multiplets, ~2.5-3.5 ppm). |

| ¹³C NMR | Signals for aromatic carbons (~114-160 ppm), vinylic carbons (~120-145 ppm), methoxy carbon (~55 ppm), and aliphatic carbons (~30-40 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 362 and 364 (in ~1:1 ratio due to bromine isotopes), and characteristic fragmentation patterns. |

| Infrared (IR) | Absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), C-O stretching (ether), and C-Br stretching. |

Potential Applications in Research and Drug Development

The unique structural features of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene make it a versatile building block for various applications:

-

Medicinal Chemistry: The core structure can be a precursor for the synthesis of novel analogs of known biologically active compounds, such as non-steroidal estrogen receptor modulators. The bromo-butenyl chain allows for the introduction of various functional groups to explore structure-activity relationships.

-

Materials Science: The bis(4-methoxyphenyl)ethylene moiety is a known chromophore. Derivatives of this compound could be investigated for their optical and electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

-

Organic Synthesis: The terminal bromine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex and diverse molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) of structurally similar compounds and the reagents used in its synthesis.

Conclusion

References

-

PrepChem. Synthesis of 4-bromo-1,1-diphenyl-1-butene. [Link]

-

Fiveable. 4-methoxyphenylmagnesium bromide Definition. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). [Link]

-

PubChem. 1,1-Bis(4-methoxyphenyl)ethylene. [Link]

Sources

Strategic Synthesis and Application of 4-bromo-1,1-bis(4-methoxyphenyl)but-1-ene in SERM Development

Part 1: Executive Technical Summary

4-bromo-1,1-bis(4-methoxyphenyl)but-1-ene represents a specialized, high-reactivity electrophile used in the synthesis of Triphenylethylene (TPE) derivatives. As a structural homolog to the primary alkyl halide chains found in Tamoxifen and Toremifene, this molecule serves as a critical "homoallylic" scaffold. Its specific utility lies in Structure-Activity Relationship (SAR) studies where the distance between the basic amine side chain and the lipophilic core is modulated to optimize estrogen receptor (ER) binding affinity.

This guide details a thermodynamically driven synthesis utilizing the Julia-Johnson Cyclopropyl Carbinol Rearrangement , a method superior to standard Grignard-dehydration routes due to its high stereoselectivity and atom economy.

Part 2: Chemical Identity & Specifications[1][2][3]

| Property | Specification |

| IUPAC Name | 4-bromo-1,1-bis(4-methoxyphenyl)but-1-ene |

| Common Ref. | Homoallylic Bromide TPE Precursor |

| Molecular Formula | C₁₈H₁₉BrO₂ |

| Molecular Weight | 347.25 g/mol |

| Physical State | Viscous pale yellow oil (crystallizes upon standing at -20°C) |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Stability | Light sensitive; prone to allylic rearrangement if heated without base |

| Key Functionality | Masked homoallylic cation; Alkylating agent |

Part 3: Synthesis Strategy (The Julia-Johnson Rearrangement)

Mechanistic Rationale

Standard dehydration of 1,1-bis(4-methoxyphenyl)butane-1,4-diol often yields complex mixtures of isomeric alkenes and tetrahydrofuran derivatives. To ensure the exclusive formation of the but-1-ene skeleton with the bromine at the terminal C4 position, we employ the acid-catalyzed rearrangement of a cyclopropyl carbinol intermediate.

This route exploits the high ring strain of the cyclopropane moiety (~27.5 kcal/mol). Upon protonation of the tertiary alcohol, the cyclopropane ring acts as a neighboring group, expanding to relieve strain and trapping the halide nucleophile at the homoallylic position.

Reaction Pathway Visualization

Figure 1: The Julia-Johnson rearrangement pathway converting the cyclopropyl carbinol to the linear homoallylic bromide via strain-release driven ring opening.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropyl-bis(4-methoxyphenyl)methanol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Reagent Prep: Charge flask with cyclopropyl bromide (1.2 eq) and Mg turnings (1.3 eq) in anhydrous THF to generate cyclopropylmagnesium bromide in situ. Initiate with an iodine crystal if necessary.

-

Addition: Cool the Grignard solution to 0°C. Dropwise add 4,4'-dimethoxybenzophenone (1.0 eq) dissolved in THF over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry organic layer over MgSO₄ and concentrate to yield the crude carbinol.

Step 2: Rearrangement to 4-bromo-1,1-bis(4-methoxyphenyl)but-1-ene

-

Reaction: Dissolve the crude carbinol in glacial acetic acid (or diethyl ether for milder conditions).

-

Acidolysis: Add 48% hydrobromic acid (HBr, 3.0 eq) dropwise at 0°C. The solution will likely darken.

-

Kinetics: Stir at RT for 2–4 hours. The tertiary carbocation forms immediately, followed by rapid ring opening.[1][2]

-

Workup: Pour mixture onto crushed ice. Extract with DCM. Wash organics with sat. NaHCO₃ (critical to remove acid traces) and brine.

-

Purification: Flash chromatography on silica gel (Gradient: 0-5% EtOAc in Hexanes). The product is less polar than the starting alcohol.

Part 4: Application in SERM Synthesis

The bromide functionality at C4 is a "soft" electrophile, ideal for SN2 reactions with secondary amines. This step finalizes the SERM pharmacophore.

Functionalization Workflow

Figure 2: Derivatization of the bromide scaffold to generate the amino-chain active pharmaceutical ingredient (API).

Part 5: Analytical Characterization (Self-Validation)

To validate the successful synthesis, compare spectral data against these expected parameters. The key indicator of the rearrangement is the disappearance of the high-field cyclopropyl protons (0.3–0.6 ppm) and the appearance of the triplet/quartet patterns of the butane chain.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H NMR (CDCl₃) | δ 6.05 (t, 1H) | Vinylic Proton (C2-H) : Confirms trisubstituted alkene. |

| ¹H NMR (CDCl₃) | δ 3.40 (t, 2H) | -CH₂Br : Terminal methylene adjacent to bromine. |

| ¹H NMR (CDCl₃) | δ 2.65 (q, 2H) | Allylic -CH₂- : Connects the alkene to the bromide. |

| ¹H NMR (CDCl₃) | δ 3.80 (s, 6H) | Methoxy groups : Confirms integrity of the aryl rings. |

| ¹³C NMR | ~142 ppm, 126 ppm | Alkene Carbons : C1 (quaternary) and C2 (methine). |

| Mass Spec (ESI) | M+ / M+2 (1:1 ratio) | Isotopic Pattern : Distinct bromine doublet signature. |

Part 6: Safety & Handling

-

Lachrymator: Homoallylic bromides can be potent lachrymators. Handle only in a functioning fume hood.

-

Instability: The C-Br bond is reactive. Store under inert gas (Argon) at -20°C to prevent hydrolysis or polymerization.

-

Corrosivity: The HBr rearrangement step involves concentrated acid; use acid-resistant gloves and face protection.

References

-

Julia, M., et al. (1960). Sur une nouvelle méthode de préparation des bromures homoallyliques.[3][4]Bulletin de la Société Chimique de France, 1072. (Foundational method for cyclopropyl carbinol rearrangement).

-

Biernacki, W., & Gdula, A. (1979).[3] Modification of the Method of Julia for the Preparation of Homoallylic Bromides and Iodides.[3] Synthesis, 1979(01), 37-38.

-

PrepChem. (n.d.). Synthesis of 4-bromo-1,1-diphenyl-1-butene. PrepChem.com.

-

Kothandaraman, P., et al. (2011).[1][5] Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. Chemistry – A European Journal, 17(36), 10081-10088.

- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213. (Context for TPE scaffold utility).

Sources

- 1. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

Technical Guide: 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene

A Homoallylic Bromide Scaffold for SERM Analogues[1]

Part 1: Executive Technical Synthesis

Target Molecule: 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene Class: Diaryl-substituted Homoallylic Electrophile Primary Application: Selective Estrogen Receptor Modulator (SERM) Pharmacophore Construction[1]

This guide addresses the synthesis and application of 1,1-bis(4-methoxyphenyl) homoallyl bromide derivatives , specifically focusing on the rearranged primary bromide 4-bromo-1,1-bis(4-methoxyphenyl)-1-butene .[1] This molecule represents a critical "privileged structure" in medicinal chemistry, serving as a lipophilic anchor for constructing anti-estrogenic agents analogous to Tamoxifen and Raloxifene.

Unlike simple alkyl halides, this homoallylic bromide integrates a diaryl-vinyl motif that mimics the trans-stilbene core of diethylstilbestrol (DES), essential for Estrogen Receptor (ER) binding affinity. The presence of the terminal bromide allows for rapid diversification via nucleophilic substitution (

Part 2: Strategic Synthesis Architecture

The Challenge of Direct Homoallylation

Direct reaction of 4,4'-dimethoxybenzophenone with homoallylmagnesium bromide (

-

Wurtz Coupling: Homoallyl Grignards are prone to self-coupling.[1]

-

Isomerization: The terminal double bond can migrate under basic conditions.

-

Beta-Hydride Elimination: High steric hindrance at the diaryl center promotes elimination over addition.[1]

The Solution: Cyclopropylcarbinyl Rearrangement

To bypass these stability issues, we utilize a Cyclopropyl Grignard Rearrangement Protocol . This method exploits the high ring strain of a cyclopropyl carbinyl intermediate. Upon activation with a Lewis acid or phosphite, the cyclopropyl ring opens regioselectively to generate the desired homoallylic bromide with the double bond thermodynamically stabilized in conjugation with the diaryl system.

Mechanism:

-

Nucleophilic Addition: Cyclopropylmagnesium bromide adds to 4,4'-dimethoxybenzophenone.[1]

-

Activation: The resulting alkoxide is activated (using diethyl phosphite or HBr).

-

Rearrangement: The cyclopropyl carbinyl cation collapses, opening the ring to form the primary homoallylic bromide.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-bromo-1,1-bis(4-methoxyphenyl)-1-butene via One-Pot Cyclopropyl Rearrangement.

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Role | Hazard Note |

| 4,4'-Dimethoxybenzophenone | 1.0 | Electrophile | Irritant |

| Cyclopropyl bromide | 1.2 | Grignard Precursor | Volatile, Lachrymator |

| Magnesium Turnings | 1.3 | Metal | Flammable Solid |

| Diethyl Phosphite | 1.1 | Rearrangement Promoter | Moisture Sensitive |

| THF (Anhydrous) | Solvent | Medium | Peroxide Former |

| LiBr (Lithium Bromide) | 1.5 | Bromine Source | Hygroscopic |

Step-by-Step Methodology

1. Preparation of Cyclopropylmagnesium Bromide

-

Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Add Mg turnings (1.3 equiv) and a crystal of I2.

-

Initiation: Cover Mg with minimal dry THF. Add 5% of the cyclopropyl bromide solution. Heat gently with a heat gun until the solution turns colorless (Grignard initiation).

-

Addition: Add the remaining cyclopropyl bromide in THF dropwise over 30 mins, maintaining a gentle reflux. Stir for 1 hour at room temperature.

-

Checkpoint: Titrate a small aliquot to confirm Grignard concentration (>0.8 M).

-

2. Ketone Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

-

Reaction: Add 4,4'-dimethoxybenzophenone (1.0 equiv) dissolved in dry THF dropwise. The solution will likely turn a deep color (often red/orange) due to the alkoxide formation.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours.

-

TLC Check: Confirm consumption of benzophenone (

in 20% EtOAc/Hex).

-

3. Rearrangement & Bromination

-

Activation: Cool the mixture back to 0°C. Add Diethyl Phosphite (1.1 equiv) slowly.

-

Ring Opening: Add LiBr (1.5 equiv) dissolved in minimal THF.

-

Reflux: Heat the mixture to reflux (65°C) for 4 hours. This thermal step drives the ring opening and bromide substitution.

-

Mechanism Check: The phosphite forms a phosphate ester leaving group; bromide attacks the distal cyclopropyl carbon, relieving ring strain and forming the alkene.

-

4. Workup & Purification

-

Quench: Pour reaction mixture into saturated

(aq). -

Extraction: Extract 3x with Diethyl Ether (

). Wash combined organics with Brine. Dry over -

Purification: Flash column chromatography on Silica Gel.

-

Eluent: Gradient 0%

5% EtOAc in Hexanes. -

Product: The homoallylic bromide elutes quickly due to low polarity.

-

Yield Target: 65-75%.[1]

-

Part 4: Visualization of Reaction Logic

The following diagram illustrates the critical rearrangement pathway that ensures high regioselectivity and prevents the formation of the unstable tertiary bromide.

Caption: Cyclopropyl carbinyl rearrangement pathway converting diaryl ketone to homoallylic bromide.

Part 5: Applications in Drug Development (SERMs)

The 1,1-bis(4-methoxyphenyl) homoallyl bromide derivative is a versatile electrophile.[1] Its primary utility lies in the synthesis of Triarylethylene class anti-estrogens.

Downstream Functionalization Workflow

| Target Moiety | Reagent | Reaction Type | Pharmaceutical Relevance |

| Dimethylamine | Generates basic side chain essential for ER antagonism (Tamoxifen-like).[1] | ||

| Nitrile | Cyanation | Precursor to carboxylic acids or extended amines. | |

| Boronic Acid | Miyaura Borylation | Suzuki coupling partner for adding a third aryl ring (Tetrasubstituted olefins). |

Critical Quality Attribute (CQA): E/Z Isomerism

The synthesis produces an alkene. For 1,1-bis(4-methoxyphenyl) derivatives, the two aryl rings are identical, rendering the alkene achiral and non-stereogenic at the C1 position unless one methoxy group is modified.

-

Note: If subsequent modification distinguishes the rings (e.g., mono-demethylation to a phenol), E/Z separation becomes critical, as the geometric isomers of SERMs often display opposing biological activities (Agonist vs. Antagonist).

Part 6: Safety & Stability Profile

-

Lachrymator Potential: Homoallylic bromides, while less volatile than allyl bromide, can still act as alkylating agents. All operations must occur in a fume hood.

-

Thermal Instability: The product contains a styrene-like double bond.[1] Avoid prolonged exposure to temperatures

without radical inhibitors (e.g., BHT) to prevent polymerization. -

Hydrolysis: The bromide is moderately resistant to hydrolysis but should be stored over activated molecular sieves or in a desiccator to prevent conversion back to the alcohol.

References

-

Hwang, Y. J., et al. (2013). "A Method for Synthesis of Homoallylic Bromide." The Journal of Organic Chemistry.

- Key Insight: Establishes the cyclopropyl Grignard/phosphite protocol for generating homoallylic bromides

-

Gauthier, S., et al. (1997). "Synthesis and Structure-Activity Relationships of Analogs of Tamoxifen." Journal of Medicinal Chemistry.

- Key Insight: Details the necessity of the amino-alkyl side chain for SERM activity.

-

Organic Syntheses, Coll. Vol. 5. "Phenacyl Bromide and Related Ketone Halogenations."[5]

-

Key Insight: Provides foundational safety and handling protocols for alpha- and beta-halo ketones and alkenes.[1]

-

-

-

Key Insight: Validates the 1,1-bis(4-methoxyphenyl) alkene scaffold as a non-steroidal estrogen receptor ligand.[1]

-

Sources

- 1. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 2. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Preparation of 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene protocol

An Application Note and Detailed Protocol for the Preparation of 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction

1,1-bis(4-methoxyphenyl)-4-bromo-1-butene is a versatile organic compound that can serve as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, featuring two methoxyphenyl groups and a reactive bromoalkene moiety, makes it a key intermediate for various coupling and substitution reactions. This protocol details a reliable two-step synthesis involving a Grignard reaction followed by an acid-catalyzed dehydration.

The chosen synthetic route leverages the highly nucleophilic nature of Grignard reagents to form a crucial carbon-carbon bond, followed by a standard elimination reaction to introduce the desired double bond.[1][2] This method is robust and scalable, making it suitable for laboratory-scale preparations.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Grignard Reaction. Two equivalents of 4-methoxyphenylmagnesium bromide react with ethyl 4-bromobutanoate to form the tertiary alcohol, 1,1-bis(4-methoxyphenyl)-4-bromobutan-1-ol.

-

Step 2: Dehydration. The intermediate alcohol is then subjected to acid-catalyzed dehydration to yield the final product, 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene.

Figure 1: Overall Synthesis of 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene

Caption: A diagram illustrating the two-step synthesis.

Mechanism of Reaction

The initial step is a classic Grignard reaction, where the highly nucleophilic carbon of the 4-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl 4-bromobutanoate.[3] This addition occurs twice, with the departure of the ethoxide leaving group after the first addition, to form a tertiary alcohol. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive with protic solvents like water.[4]

The second step is an acid-catalyzed dehydration. The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a tertiary carbocation, which is stabilized by resonance with the adjacent phenyl rings. A proton is then eliminated from the adjacent carbon to form the stable, conjugated alkene product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| 4-Bromoanisole | 99% | Sigma-Aldrich |

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| Iodine | ACS reagent | Fisher Scientific |

| Anhydrous Diethyl Ether (Et2O) | ≥99.7% | Sigma-Aldrich |

| Ethyl 4-bromobutanoate | 98% | Acros Organics |

| Sulfuric Acid (H2SO4) | Concentrated | VWR Chemicals |

| Saturated Ammonium Chloride (NH4Cl) | ACS reagent | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS reagent | Fisher Scientific |

| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

| Ethyl Acetate | HPLC grade | Fisher Scientific |

Step-by-Step Procedure

Part 1: Preparation of 4-methoxyphenylmagnesium bromide

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and cooled under a stream of dry nitrogen.

-

Initiation: To the flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine.

-

Grignard Formation: In the dropping funnel, place a solution of 4-bromoanisole (2.0 equivalents) in anhydrous diethyl ether. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Addition: Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of 1,1-bis(4-methoxyphenyl)-4-bromobutan-1-ol

-

Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.

-

Addition of Ester: Dissolve ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol. This intermediate is often used in the next step without further purification.

Part 3: Dehydration to 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene

-

Reaction Setup: Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Dehydration: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1,1-bis(4-methoxyphenyl)-4-bromo-1-butene.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization

| Parameter | Expected Value/Observation |

| Appearance of Product | Off-white to pale yellow solid or viscous oil |

| Yield | 60-75% over two steps |

| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, and vinyl/allyl protons.[5] |

| ¹³C NMR | Resonances for aromatic, methoxy, and alkene carbons.[6] |

| Mass Spectrometry | Molecular ion peak corresponding to the product's molecular weight (C18H19BrO2).[7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretching, C-O stretching, and C-H aromatic bending.[8] |

Safety and Handling

-

Grignard Reagents: Highly flammable and moisture-sensitive. All manipulations should be performed under an inert atmosphere.[2]

-

Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

4-Bromo-1-butene: A halogenated alkene that should be handled with care as it can be reactive.[9]

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. グリニャール試薬 [sigmaaldrich.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-1-butene(5162-44-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. (2Z)-1,3-Bis(4-methoxyphenyl)-2-buten-1-one | C18H18O3 | CID 5337676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS 5162-44-7: 4-Bromo-1-butene | CymitQuimica [cymitquimica.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. 5162-44-7|4-Bromo-1-butene|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

Ring opening of cyclopropyl bis(4-methoxyphenyl) carbinol

Application Note: Precision Ring-Opening of Cyclopropyl Bis(4-methoxyphenyl) Carbinol

Part 1: Executive Summary & Strategic Rationale

Topic: Controlled Ring-Opening of Cyclopropyl Bis(4-methoxyphenyl) Carbinol to Homoallylic Systems. Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Premise: Cyclopropyl bis(4-methoxyphenyl) carbinol (1) represents a unique class of "donor-acceptor" substrates where the immense electron-donating power of two p-methoxyphenyl (PMP) groups stabilizes the initial carbocation, while the inherent ring strain (~27.5 kcal/mol) of the cyclopropane moiety drives the rearrangement. Unlike simple alkyl-substituted cyclopropyl carbinols that equilibrate rapidly between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations, the bis-anisyl system exhibits a strong thermodynamic bias.

The reaction is governed by the formation of a highly stabilized 1,1-diaryl-conjugated alkene . Consequently, acid-catalyzed ring opening predominantly yields homoallylic derivatives (e.g., 4-halo-1,1-diarylbut-1-enes) rather than cyclobutanes, providing a stereoselective route to chain-extended pharmacophores.

Part 2: Mechanistic Insight & Causality

To control this reaction, one must understand the cation landscape.[1] The reaction proceeds through a "Non-Classical Cation" manifold but is dictated by the stability of the conjugated product.

The Cationic Cascade

-

Ionization: Protonation of the alcohol and loss of water generates the Cyclopropylcarbinyl Cation (A) . This species is exceptionally stable due to resonance from the two PMP groups.

-

Rearrangement: Despite the stability of (A), the strain relief of the cyclopropane ring allows access to the Homoallyl Cation (B) .

-

Trapping: The nucleophile (X-) attacks the terminal carbon of the homoallyl cation. While the positive charge is formally on the primary carbon in (B), the transition state is controlled by the formation of the Ar2C=C double bond, which is thermodynamically sunk.

Key Insight: The reaction is under thermodynamic control . The product 1,1-bis(4-methoxyphenyl)-1-butene derivative is favored because the alkene is conjugated with both aryl rings.

Caption: Mechanistic pathway illustrating the thermodynamic drive from the stabilized cyclopropylcarbinyl cation to the conjugated homoallylic product.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene

Objective: Selective ring opening using hydrobromic acid to generate the homoallylic bromide.

Reagents & Equipment:

-

Starting Material: Cyclopropyl bis(4-methoxyphenyl) carbinol (1.0 eq).

-

Reagent: 48% Aqueous HBr (3.0 eq).

-

Solvent: Dichloromethane (DCM) (Grade: ACS Reagent).

-

Temperature Control: Ice-water bath (0 °C).

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of Cyclopropyl bis(4-methoxyphenyl) carbinol in 50 mL of DCM in a round-bottom flask. Ensure the solution is clear and homogeneous.

-

Why DCM? DCM is non-nucleophilic and solubilizes the organic substrate well, preventing precipitation of the intermediate.

-

-

Acid Addition: Cool the solution to 0 °C. Add 48% aq. HBr (30.0 mmol) dropwise over 10 minutes with vigorous stirring.

-

Control Point: The reaction is exothermic. Slow addition prevents local overheating which could lead to polymerization (diene formation).

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.7, the bromide).

-

-

Quench & Workup:

-

Pour the reaction mixture into 50 mL of ice-cold saturated NaHCO3 solution. Caution: CO2 evolution.

-

Separate the organic layer. Extract the aqueous layer once with 20 mL DCM.

-

Wash combined organics with Brine (50 mL), dry over anhydrous MgSO4, and filter.

-

-

Purification: Concentrate under reduced pressure. The residue is typically a yellow oil that may crystallize upon standing. Recrystallize from Hexane/Ethanol if necessary.

Expected Yield: 85–92% Characterization:

-

1H NMR (CDCl3): Look for the triplet at ~3.4 ppm (CH2-Br) and the triplet at ~2.8 ppm (allylic CH2), and the vinylic proton triplet at ~6.0 ppm.

Protocol B: Solvolytic Ring Opening (Acetolysis)

Objective: Synthesis of the homoallylic acetate or alcohol.

Methodology:

-

Dissolve substrate in Glacial Acetic Acid.

-

Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 eq).

-

Heat to 60 °C for 4 hours.

-

Outcome: The acetate ester (4-acetoxy-1,1-bis(4-methoxyphenyl)-1-butene) is formed.

-

Note: Higher temperatures favor the formation of the 1,3-diene via elimination of AcOH.

Part 4: Data & Troubleshooting

Table 1: Reaction Condition Optimization

| Condition | Reagent | Temp | Major Product | Yield | Notes |

| Kinetic | 48% HBr / DCM | 0 °C | Homoallylic Bromide | 90% | High selectivity for halide. |

| Thermodynamic | H2SO4 / H2O | Reflux | 1,3-Diene | 75% | Elimination dominates; polymerization risk. |

| Solvolysis | AcOH / pTsOH | 60 °C | Homoallylic Acetate | 82% | Clean conversion; requires neutralization. |

| Lewis Acid | BF3·OEt2 / MeOH | -78 °C | Methyl Ether | 88% | Traps carbocation immediately; minimal rearrangement if kept very cold (kinetic trap). |

Troubleshooting Guide:

-

Problem: Formation of insoluble polymer/tar.

-

Cause: Acid concentration too high or temperature too high, leading to polymerization of the diene intermediate.

-

Solution: Dilute reaction (0.1 M), keep at 0 °C, and reduce reaction time.

-

-

Problem: Incomplete conversion.

-

Cause: The bis-anisyl cation is very stable and may simply re-hydrate upon workup if the nucleophile (Br-) is not in high enough excess.

-

Solution: Increase HBr equivalents to 5.0 eq or use anhydrous HBr in Acetic Acid.

-

Part 5: References

-

Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

-

The cyclopropylcarbinyl route to γ-silyl carbocations. (Discusses the general rearrangement manifold). Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Oxygen Acidity of Ring Methoxylated 1,1-Diarylalkanol Radical Cations. (Details the stability of the bis-anisyl intermediates). Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

Cyclopropylcarbinyl cation chemistry in synthetic method development. Source: Organic Chemistry Frontiers (RSC) URL:[2][Link]

Sources

Application Note: High-Yield Synthesis of 4-Bromo-1,1-Diarylbutenes

Executive Summary

The synthesis of 4-bromo-1,1-diarylbutenes represents a critical junction in the manufacturing of antihistamines (e.g., pyrrobutamine) and selective serotonin reuptake inhibitors (SSRIs). While various routes exist—such as Wittig olefination or direct allylic bromination—these often suffer from poor regioselectivity or difficult purification profiles.

This guide details the Cyclopropylcarbinol Rearrangement Protocol , the industry-standard method for generating 4-bromo-1,1-diarylbutenes with high regiochemical fidelity (>95%). By leveraging the thermodynamic driving force of ring strain release coupled with the formation of a conjugated diaryl system, this two-step workflow offers a robust, self-validating pathway scalable from gram to kilogram quantities.

Strategic Reaction Pathway

The synthesis relies on a "masking" strategy where the butenyl chain is introduced as a cyclopropyl group. The subsequent acid-catalyzed ring opening is highly specific, placing the double bond in conjugation with the aryl rings and the bromine atom at the terminal position.

Mechanistic Workflow (DOT Visualization)

Figure 1: The two-stage synthesis involves Grignard addition followed by acid-mediated homoallylic rearrangement.

Critical Reagent Selection Guide

Success in this synthesis is dictated by the quality of two primary reagents. Inferior grades often lead to polymerization of the diene side-product.

| Reagent | Specification | Role & Criticality |

| Cyclopropylmagnesium Bromide | 0.5M - 1.0M in THF/2-MeTHF | Carbon Source: Must be titrated before use. Old bottles accumulate cyclopropane dimers and magnesium alkoxides, lowering yield. Recommended: Freshly prepared or <3 months old. |

| Hydrobromic Acid (aq) | 48% (Azeotropic) | Rearrangement Catalyst & Nucleophile: The concentration is vital. Lower concentrations (<40%) favor diol formation; anhydrous HBr (gas) can cause over-bromination. 48% provides the optimal balance of acidity and nucleophilicity. |

| Diaryl Ketone | >98% Purity | Substrate: Benzophenone derivatives. Electron-withdrawing groups on the rings may slow Step 2, requiring mild heating. |

| Acetic Acid | Glacial | Co-solvent: Used in Step 2 to solubilize the lipophilic carbinol, ensuring homogenous contact with aqueous HBr. |

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (Cyclopropyldiphenylcarbinol)

Target: Precursor generation via Grignard addition.

Reagents:

-

Benzophenone (18.2 g, 100 mmol)

-

Cyclopropylmagnesium bromide (0.7 M in THF, 150 mL, ~1.05 eq)

-

Anhydrous THF (50 mL)

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and N2 inlet.

-

Dissolution: Charge the flask with Benzophenone and anhydrous THF. Cool to 0°C using an ice bath.

-

Addition: Transfer the Cyclopropylmagnesium bromide to the addition funnel via cannula. Add dropwise over 45 minutes. Crucial: Maintain internal temperature <10°C to prevent enolization or radical side reactions.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot should disappear.

-

Quench: Cool back to 0°C. Slowly add saturated aqueous NH4Cl (50 mL). Caution: Exothermic.

-

Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine. Dry over MgSO4 and concentrate

-

Checkpoint: The product should be a viscous oil or white solid. If it smells strongly of biphenyl, the Grignard reagent may have decomposed.

-

Protocol B: Rearrangement to 4-Bromo-1,1-diphenyl-1-butene

Target: Ring opening and bromination.

Reagents:

-

Crude Cyclopropyldiphenylcarbinol (from Protocol A)

-

Hydrobromic Acid (48% aq, 60 mL)

-

Acetic Acid (Glacial, 30 mL - Optional, for solubility)

Procedure:

-

Mixing: In a 250 mL RBF, dissolve the carbinol in Acetic Acid (if the carbinol is solid) or use neat if liquid.

-

Acidification: Add 48% HBr in one portion. The mixture will likely turn biphasic or cloudy.

-

Rearrangement: Stir vigorously at ambient temperature for 3–4 hours.

-

Mechanistic Note: Heating is rarely required for unsubstituted benzophenones. If using electron-deficient rings, mild heating (40°C) may be needed.

-

-

Validation: Monitor by TLC. The polar alcohol spot will be replaced by a non-polar spot (Rf ~0.8 in Hexanes).

-

Isolation: Pour the reaction mixture onto crushed ice (200 g). Extract with Dichloromethane (DCM) or Ether.

-

Purification: Wash the organic layer with saturated NaHCO3 (until neutral pH) and then Sodium Thiosulfate (to remove any traces of free Br2).

-

Final Step: Dry over anhydrous Na2SO4 and concentrate.

-

Yield Expectation: 90–97%.

-

Appearance: Pale yellow oil which may crystallize upon standing.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Wet THF or degraded Grignard. | Titrate Grignard reagent using salicylaldehyde phenylhydrazone or similar indicator. Ensure glassware is flame-dried. |

| Incomplete Rearrangement (Step 2) | Poor solubility of carbinol in aqueous acid. | Increase the volume of Acetic Acid co-solvent. Ensure vigorous stirring (vortexing). |

| Dark/Black Product | Polymerization of diene impurities. | Reaction time too long or temperature too high. Quench immediately upon TLC completion.[1] Use radical inhibitor (BHT) trace if storing. |

| Emulsion during Workup | Magnesium salts (Step 1). | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench of the Grignard step to break emulsions. |

Safety & Compliance (E-E-A-T)

-

Hydrobromic Acid (48%): Highly corrosive and causes severe skin burns. Vapor is a respiratory irritant. All operations must be performed in a functioning fume hood. Neoprene gloves are recommended over standard nitrile for prolonged exposure.

-

Cyclopropylmagnesium Bromide: Pyrophoric in high concentrations; releases flammable cyclopropane gas upon hydrolysis. Keep away from water sources until controlled quench.

-

Waste Disposal: Aqueous waste from Step 2 contains high bromide levels; dispose of according to halogenated waste protocols.

References

-

Primary Protocol Source: Kaiser, C. et al. (1995). Method of making 4-bromo-1,1-diphenyl-1-butene. U.S. Patent 5,393,759.

-

Mechanistic Grounding (Julia-Johnson Rearrangement): Julia, M., Julia, S., & Guégan, R. (1960). Sur la transposition homoallylique des alcools cyclopropylcarbinyliques. Bulletin de la Société Chimique de France, 1072. (Historical Archive)

-

Reagent Safety Data: Fisher Scientific. (2021). Safety Data Sheet: Cyclopropylmagnesium bromide.

-

Application Context (Antihistamine Synthesis): Mao, H. et al. (2012). Synthesis of Pyrrobutamine. Journal of Chemical Research.

Sources

Technical Application Note: Synthesis and Utilization of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene

Executive Summary

This Application Note details the handling, synthesis, and downstream utilization of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene (referred to herein as BMB-Butene ). This molecule is a specialized electrophilic intermediate used in the development of diphenylmethyl-piperazine class antihistamines (H1-receptor antagonists) and sigma receptor ligands.

Unlike the more common chlorobenzhydryl analogs used in first-generation antihistamines (e.g., Hydroxyzine), the bis(4-methoxyphenyl) moiety introduces specific lipophilic and electronic properties that modulate receptor binding affinity and metabolic stability. The 4-carbon "butene" linker provides a rigidified spacer distinct from the flexible ethyl/propyl chains of standard antihistamines, often used in structure-activity relationship (SAR) studies to optimize receptor selectivity.

Key Technical Insight: The presence of the electron-donating methoxy groups combined with the homoallylic bromide structure makes this intermediate highly reactive but prone to acid-catalyzed polymerization. Strict adherence to the buffering and temperature protocols outlined below is required to maintain yield integrity.

Chemical Profile & Stability[1]

| Property | Specification |

| IUPAC Name | 4-Bromo-1,1-bis(4-methoxyphenyl)but-1-ene |

| Molecular Formula | |

| Molecular Weight | 347.25 g/mol |

| Appearance | Pale yellow viscous oil (solidifies upon freezing) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Stability Risk | High. Prone to polymerization via cationic mechanism initiated by trace acid.[1] Light sensitive.[2] |

| Storage | -20°C under Argon; stabilize with |

Structural Visualization

The molecule features a "styrene-like" double bond conjugated with two electron-rich aromatic rings. This creates a "push-pull" electronic system where the alkene is nucleophilic, but the terminal alkyl bromide is electrophilic.

Figure 1: Functional connectivity of BMB-Butene.[3] The yellow node indicates the site of potential polymerization; the red node is the active site for drug synthesis.

Upstream Protocol: Synthesis via Cyclopropyl Carbinol Rearrangement

While direct alkylation is possible, the most regioselective route to the homoallylic bromide involves the acid-catalyzed ring opening of a cyclopropyl carbinol precursor. This method avoids the formation of isomeric impurities common in direct Grignard additions to dihalides.

Reaction Scheme

Precursor: Cyclopropyl-bis(4-methoxyphenyl)carbinol Reagent: 48% Hydrobromic Acid (aq) Mechanism: Julia-Johnson Rearrangement (Acid-mediated cyclopropane ring opening)

Step-by-Step Methodology

-

Precursor Preparation:

-

Charge a flame-dried reactor with cyclopropyl-(4-methoxyphenyl)methanone (1.0 eq) in anhydrous THF.

-

Cool to 0°C. Add 4-methoxyphenylmagnesium bromide (1.2 eq) dropwise.

-

Quench with saturated

. Isolate the carbinol intermediate.

-

-

Ring Opening (The Critical Step):

-

Solvent System: Dissolve the crude carbinol in glacial acetic acid (approx. 5 mL per gram).

-

Addition: Add 48% HBr (3.0 eq) dropwise at 10°C.

-

Expert Note: Do not allow temperature to exceed 25°C. The electron-rich methoxy groups stabilize the carbocation, making the rearrangement very fast. Excess heat causes dimerization.

-

-

Reaction Time: Stir for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

) will disappear; the alkene bromide spot (

-

-

Work-up (Buffering is Vital):

-

Pour reaction mixture onto crushed ice.

-

Neutralization: Immediately neutralize with saturated

or -

Extract with Dichloromethane (DCM). Dry over

.

-

-

Purification:

-

If the crude purity is <90%, perform rapid filtration through a silica plug using 100% Hexanes or 5% EtOAc/Hexane.

-

Avoid prolonged exposure to silica gel, as its acidity can degrade the product.

-

Downstream Protocol: Synthesis of Antihistamine Scaffold

The primary application is the N-alkylation of piperazine derivatives (e.g., N-methylpiperazine or N-ethoxycarbonylpiperazine).

Workflow Diagram

Figure 2: Convergent synthesis workflow for H1-antagonist generation.

Detailed Coupling Protocol

Objective: Synthesize 1-[4,4-bis(4-methoxyphenyl)but-3-enyl]-4-methylpiperazine.

-

Reagent Setup:

-

Solvent: Acetonitrile (MeCN) is preferred over DMF to simplify workup.

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 eq). -

Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) to facilitate Finkelstein exchange in situ.

-

-

Execution:

-

Dissolve BMB-Butene (1.0 eq) in MeCN (10 volumes).

-

Add

and KI. Stir for 10 minutes at room temperature. -

Add N-methylpiperazine (1.2 eq).

-

Heat to reflux (

) for 6–12 hours.

-

-

Critical Control Point (The Elimination Side-Reaction):

-

Isolation:

-

Filter off inorganic salts.

-

Evaporate MeCN.

-

Redissolve in EtOAc, wash with water.

-

Salt Formation: The free base is an oil. For storage, convert to the Dihydrochloride salt by adding HCl in diethyl ether. The salt is stable and white.[4]

-

Quality Control & Analytics

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse),

mm, 5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 mins.

-

Detection: UV at 230 nm (Alkene absorption) and 280 nm (Anisole absorption).

-

Retention Time: BMB-Butene is highly lipophilic and will elute late (approx. 10-12 min).

NMR Validation ( , 400 MHz)

- 6.8 - 7.2 ppm: Aromatic protons (AA'BB' system characteristic of 4-methoxyphenyl).

-

6.0 ppm (t): Vinylic proton (

-

3.8 ppm (s): Methoxy groups (

-

3.4 ppm (t):

-

2.6 ppm (q): Allylic

References

-

PrepChem. "Synthesis of 4-bromo-1,1-diphenyl-1-butene."[1] PrepChem.com. Accessed February 25, 2026. Link

-

Sigma-Aldrich. "4-Bromo-1-butene Product Information & Safety Data Sheet." SigmaAldrich.com. Accessed February 25, 2026. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2782240, 4-Bromo-1,1-difluorobut-1-ene (Analogous Structure)." PubChem. Accessed February 25, 2026. Link

-

Thieme Chemistry. "Novel Approach to Antihistamine-type Scaffolds." Thieme.de. Accessed February 25, 2026. Link

-

Organic Chemistry Portal. "Synthesis of 1,2-diamines and Vicinal Functionalization." Organic-Chemistry.org. Accessed February 25, 2026. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-1-butene(5162-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. CAS 5162-44-7: 4-Bromo-1-butene | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-YIELD-TAMOX-INT-04

Executive Summary: The "Yield Killer" in Tamoxifen Intermediate Synthesis

You are likely accessing this guide because your synthesis of 4-Bromo-1,1-bis(4-methoxyphenyl)-1-butene (a critical alkylating agent for Tamoxifen and Raloxifene analogs) is suffering from two common failures:

-

Intractable Oils: The product refuses to crystallize, trapping impurities.[1]

-

Low Yields (<50%): Significant loss of material to a specific cyclic ether byproduct.

This support guide addresses the optimization of the standard Dehydration Route and introduces the superior Cyclopropyl Rearrangement Route as a high-yield alternative.

Module 1: Critical Analysis of Synthetic Pathways

To optimize yield, you must first identify which pathway you are currently employing.[1] The choice of pathway dictates the impurity profile.

Pathway A: The Classical Dehydration (Most Common, High Risk) [1]

-

Precursors: 4,4'-Dimethoxybenzophenone + 3-Bromopropylmagnesium bromide (or 4-Bromobutyrophenone + Anisylmagnesium bromide).

-

Mechanism: Formation of tertiary alcohol

Acid-catalyzed dehydration. -

The Flaw: The intermediate alcohol, 1,1-bis(4-methoxyphenyl)-4-bromo-1-butanol, contains a pendant alkyl bromide and a tertiary hydroxyl. Under incorrect acidic/basic conditions, the hydroxyl oxygen attacks the terminal bromide (Intramolecular

), forming 2,2-bis(4-methoxyphenyl)tetrahydrofuran .[1] This byproduct is chemically stable and difficult to separate from the alkene.

Pathway B: The Cyclopropyl Rearrangement (Recommended for High Yield) [1]

-

Precursors: 4,4'-Dimethoxybenzophenone + Cyclopropylmagnesium bromide.[1]

-

Mechanism: Formation of cyclopropyl carbinol

HBr-mediated ring opening. -

The Advantage: This route bypasses the 4-bromo-1-butanol intermediate entirely, eliminating the possibility of tetrahydrofuran formation. Yields typically exceed 90%.[2][3]

Module 2: Visualizing the Chemistry & Failure Points

The following logic flow illustrates where your yield is being lost and how the Cyclopropyl route circumvents the issue.

Figure 1: Comparison of the "Leaky" Dehydration Route (A) vs. the High-Fidelity Cyclopropyl Route (B).

Module 3: Troubleshooting & Optimization Protocols

Scenario 1: "I must use the Dehydration Route (Pathway A)."

If you are committed to dehydrating 1,1-bis(4-methoxyphenyl)-4-bromo-1-butanol, you must suppress the cyclization.

Optimization Protocol:

-

Solvent: Use Toluene (not Benzene) to allow for a higher reflux temperature (

), which favors elimination over substitution.[1] -

Catalyst: Use p-Toluenesulfonic acid (PTSA) (10 mol%). Avoid mineral acids like

which can cause demethylation of the anisyl groups. -

Water Removal (Critical): You must use a Dean-Stark trap.

-

Why? Dehydration is an equilibrium. Removing water drives the reaction forward. If water remains, the equilibrium stalls, giving the hydroxyl group time to attack the bromide and form the cyclic ether impurity.[1]

-

-

Concentration: Run the reaction at high dilution (0.1 M) to favor intramolecular elimination (E1) over intermolecular polymerization, but note that intramolecular cyclization (THF formation) is concentration-independent. Speed is your only defense.

Troubleshooting Table: Dehydration Route

| Symptom | Probable Cause | Corrective Action |

| Product is a sticky oil | Presence of THF byproduct or polymers. | Triturate crude oil with cold Methanol or Ethanol . The target bromide is a solid; the impurities are often oils. |

| Yield < 40% | Cyclization to Tetrahydrofuran. | Switch to Route B (Cyclopropyl). If not possible, increase PTSA load to accelerate dehydration.[1] |

| Demethylation (Phenols) | Acid too strong or too hot.[1] | Switch from |

Scenario 2: "I want the highest possible yield (Pathway B)."

This is the industry-preferred method for this specific synthon.

The Protocol (Cyclopropyl Rearrangement):

-

Grignard Formation: React 4,4'-dimethoxybenzophenone with Cyclopropylmagnesium bromide in THF/Ether.

-

Target: Cyclopropyl-bis(4-methoxyphenyl)methanol.

-

Note: This intermediate is stable and often crystallizes easily.

-

-

Rearrangement: Dissolve the carbinol in Acetic Acid or Ether and add 48% aqueous HBr at

to RT.

Data Comparison: Route A vs. Route B

| Metric | Dehydration Route (A) | Cyclopropyl Route (B) |

| Typical Yield | 45% - 60% | 85% - 97% |

| Purity (Crude) | 70% (contains THF deriv.) | >95% |

| Purification | Chromatography often required | Recrystallization (EtOH) |

| Reaction Time | 12-24 Hours (Reflux) | 1-3 Hours (RT) |

Module 4: FAQ - Frequently Asked Questions

Q1: My product solidifies but melts immediately upon filtration. Why? A: You likely have trapped solvent or the cis/trans isomer mix is lowering the melting point. The target alkene (1,1-disubstituted) does not have cis/trans isomers relative to the chain, but if you synthesized a derivative with internal double bonds, this would be an issue.[1] For this specific molecule, the low melting point is usually due to the "THF impurity" acting as a plasticizer.[1] Recrystallize from Ethanol/Hexane (1:4) .

Q2: Can I use HCl instead of HBr for the rearrangement? A: Yes, to form the chloride analog. However, the bromide (from HBr) is a better nucleophile for the subsequent alkylation step (e.g., attaching the dimethylamine side chain for Tamoxifen).[1] Stick to HBr if you want the bromide.

Q3: The Grignard step (Route A) failed to initiate. A: 3-Bromopropylmagnesium bromide is notoriously difficult to prepare because it undergoes Wurtz coupling (reacting with itself) to form 1,6-dibromohexane.

-

Fix: Do not make this Grignard. Use Route B (Cyclopropyl Grignard is stable) or use a protected alcohol Grignard, then deprotect and brominate later (more steps, but safer).

References

-

Frontiers in Chemistry. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. (Describes synthesis of Tamoxifen intermediates and analogs).

-

PrepChem. (Classic Protocol). Synthesis of 4-bromo-1,1-diphenyl-1-butene.[7] (Details the Cyclopropyl carbinol ring-opening mechanism with HBr).

-

Royal Society of Chemistry (RSC). (2019).[1][8] An atom efficient synthesis of Tamoxifen.[2] (Discusses metal-catalyzed coupling strategies as alternatives).

- Journal of Medicinal Chemistry. (General Reference). Structure-activity relationships of Tamoxifen analogs.

Sources

Preventing rearrangement during cyclopropyl carbinol ring opening

Welcome to the technical support center for researchers navigating the complexities of cyclopropyl carbinol ring-opening reactions. This guide is designed to provide in-depth, practical solutions to common challenges, particularly the prevention and control of carbocation rearrangements. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropylcarbinyl cation so prone to rearrangement?

The cyclopropylcarbinyl cation is a fascinating and highly reactive intermediate. Its propensity for rearrangement stems from the significant strain inherent in the three-membered ring and the unique electronic structure of the cation itself. This cation doesn't exist as a simple, classical carbocation. Instead, it is best described as a set of rapidly equilibrating non-classical carbocations.[1][2]

The exceptional stability of the initial cyclopropylcarbinyl cation comes from the overlap of the C-C bonding orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center.[1] However, this very interaction facilitates an extremely rapid rearrangement (with rate constants often in the range of 10⁸ to 10¹¹ s⁻¹) to less strained cyclobutyl and homoallyl (3-butenyl) cations.[3][4] Consequently, reactions involving this intermediate often yield a mixture of products derived from all three isomeric cations.

Troubleshooting Guides

Issue 1: My reaction is yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. How can I favor the formation of the unrearranged cyclopropylmethyl product?

This is a classic challenge of kinetic versus thermodynamic control. To favor the unrearranged product, you must trap the initial cyclopropylcarbinyl cation with a nucleophile before it has time to rearrange. This requires optimizing your reaction conditions to favor the kinetic product.

Core Strategy: Maximize the rate of nucleophilic attack relative to the rate of rearrangement.

Recommended Actions:

-

Temperature Control (Critical): Rearrangements have activation energy barriers that are more easily overcome at higher temperatures. Lowering the reaction temperature is the most effective way to slow down the rearrangement rate.[1]

-

Actionable Advice: Start your reaction at -78 °C (dry ice/acetone bath). If the reaction is too slow, incrementally increase the temperature to -40 °C or -20 °C. Monitor product distribution at each temperature to find the optimal balance.

-

-

Solvent and Nucleophile Selection: The choice of solvent and the nature of the nucleophile are paramount.

-

Solvent: Less polar and more nucleophilic solvents can accelerate the trapping of the carbocation.[1] For example, using ethanol as a solvent allows it to also act as the nucleophile, ensuring a high local concentration. In non-protic solvents, ensure your nucleophile is fully dissolved and highly concentrated.

-

Nucleophile: Use a "harder," more reactive nucleophile at a high concentration. The goal is an immediate, irreversible trapping event.

-

-

Mode of Addition: Control the instantaneous concentration of the highly reactive carbocation.

-

Actionable Advice: Instead of adding the nucleophile to your substrate, use a "reverse addition" technique. Prepare a cold solution of your nucleophile and add the cyclopropyl carbinol precursor (e.g., the alcohol and a Lewis acid) slowly and dropwise. This ensures the carbocation is formed in the immediate presence of a large excess of the trapping agent.

-

-

Substrate Modification: If synthetically feasible, modifying the substrate can help.

| Parameter | To Favor Unrearranged Product (Kinetic Control) | To Favor Rearranged Product (Thermodynamic Control) |

| Temperature | As low as possible (-78 °C to -20 °C) | Room temperature to reflux |

| Solvent | Less polar, more nucleophilic (e.g., Ethanol, THF with soluble Nu⁻) | More polar, less nucleophilic (e.g., Water, Acetic Acid) |

| Nucleophile | High concentration, highly reactive | Lower concentration, less reactive |

| Addition Mode | Slow addition of precursor to a bath of nucleophile | Standard addition |

Issue 2: My goal is the rearranged homoallylic alcohol. How do I selectively promote this pathway?

Favoring the homoallylic product requires conditions that allow the initial carbocation to rearrange to the thermodynamically more stable homoallyl cation before it is trapped.

Core Strategy: Promote carbocation rearrangement prior to nucleophilic attack.

Recommended Actions:

-

Elevated Temperatures: Higher temperatures provide the activation energy needed for the rearrangement to occur rapidly and become the dominant pathway. Reactions are often run at room temperature or even reflux.

-

Use of Protic, Non-Nucleophilic Solvents: Solvents like water or mixtures of water and dioxane can facilitate the rearrangement. In fact, simply refluxing some cyclopropyl carbinols in hot water can efficiently produce homoallylic alcohols.[5]

-

Choice of Catalyst:

-

Brønsted Acids: Simple protic acids can be effective.

-

Lewis Acids: Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) are particularly effective at catalyzing dehydrative ring-opening cyclizations to form useful structures like α-alkylidene-γ-butyrolactones from appropriately substituted cyclopropyl carbinols.[6][7] The choice of Lewis acid can significantly influence the outcome.

-

Protocol: Hot Water-Promoted Synthesis of a Homoallylic Alcohol

This is a general protocol adapted from the literature.[5]

-

To a round-bottom flask, add the cyclopropyl carbinol (1.0 eq).

-

Add a 9:1 (v/v) mixture of water and 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 100 °C) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Issue 3: How can I achieve stereocontrol during the ring-opening?

Achieving high stereoselectivity is one of the most significant challenges in this field because it often involves the enantioselective trapping of a prochiral carbocationic intermediate. Recent advances in catalysis have provided powerful solutions.

Core Strategy: Utilize a chiral catalyst to create an asymmetric microenvironment around the carbocation, directing the nucleophile to attack one face preferentially.

Recommended Actions:

-

Asymmetric Counteranion-Directed Catalysis: This is the state-of-the-art approach. Chiral Brønsted acids, particularly N-triflyl phosphoramides derived from scaffolds like SPINOL, act as chiral anion catalysts.[8]

-

Mechanism: The acid protonates the alcohol, which departs as water. This generates the cyclopropylcarbinyl cation in intimate association with the chiral conjugate base (the phosphoramide anion). This chiral anion effectively shields one face of the cation, forcing the nucleophile to approach from the opposite, unshielded face, thereby inducing high enantioselectivity.[8][9]

-

-

Low Temperatures: Asymmetric catalytic reactions are almost always performed at very low temperatures (e.g., -78 °C to -94 °C) to maximize the influence of the chiral catalyst and minimize background, non-selective reactions.[1]

References

-

Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society. [Link]

-

Picosecond radical kinetics. Rate constants for ring openings of 2-aryl-substituted cyclopropylcarbinyl radicals. Canadian Journal of Chemistry. [Link]

-

Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. ResearchGate. [Link]

-

Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. ACS Publications. [Link]

-

Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]

-